1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE
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Overview
Description
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE is a complex organic compound that features a furan ring, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(furan-2-carbonyl)piperazine. This intermediate is subsequently reacted with 2-(2-methylphenyl)ethan-1-one under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
- 1-[(4-Chlorophenyl)carbonyl]piperidin-4-one
Uniqueness
1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHYLPHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-14-5-2-3-6-15(14)13-17(21)19-8-10-20(11-9-19)18(22)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHLWIBSPQANJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816320 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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